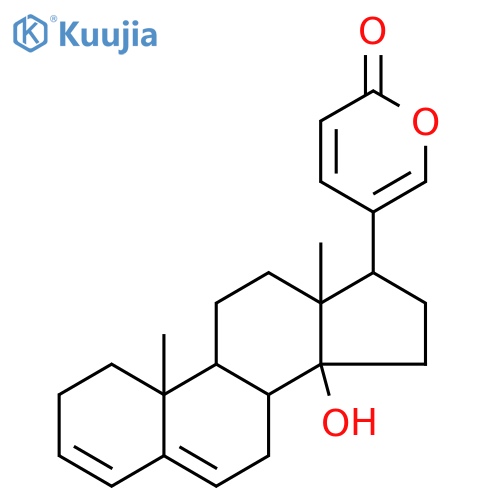Cas no 545-51-7 (Scillaridine)
スキラリジン(Scillaridine)は、強心作用を持つ天然由来のステロイド配糖体で、主にユリ科植物に含まれる有効成分です。その化学構造はブファジエノリド骨格を有し、Na⁺/K⁺-ATPアーゼ阻害活性を示すことが特徴です。医薬品原料としての主な利点は、従来の強心配糖体と比較して治療域が広く、生体利用率が高い点が挙げられます。また、代謝安定性に優れ、肝初回通過効果の影響を受けにくいという薬物動態学的特性を有しています。実験データでは、選択的な心筋収縮力増強作用が確認されており、不整脈リスクが低減されたプロファイルが期待されています。

Scillaridine structure
Scillaridine 化学的及び物理的性質
名前と識別子
-
- (8xi,9xi)-14-hydroxybufa-3,5,20,22-tetraenolide
- 14β-Hydroxybufa-3,5,20,22-tetrenolide
- 5-[(10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-1,2,7,8,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
- 14-Hydroxybufa-3,5,20,22-tetrenolide
- Scillaridin A
- Bufa-3,5,20,22-tetraenolide, 14-hydroxy-
- SCHEMBL21578395
- Scillaridine
-
- インチ: 1S/C24H30O3/c1-22-12-4-3-5-17(22)7-8-20-19(22)10-13-23(2)18(11-14-24(20,23)26)16-6-9-21(25)27-15-16/h3,5-7,9,15,18-20,26H,4,8,10-14H2,1-2H3
- InChIKey: KBOQXVVZFSWICE-UHFFFAOYSA-N
- ほほえんだ: OC12CCC(C3=COC(=O)C=C3)C1(CCC1C3(CCC=CC3=CCC21)C)C
計算された属性
- せいみつぶんしりょう: 366.21949481g/mol
- どういたいしつりょう: 366.21949481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 1
- 複雑さ: 802
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 6
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 46.5Ų
Scillaridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | S224930-250mg |
Scillaridine |
545-51-7 | 250mg |
$ 515.00 | 2022-06-03 | ||
| TRC | S224930-50mg |
Scillaridine |
545-51-7 | 50mg |
$ 155.00 | 2022-06-03 | ||
| TRC | S224930-100mg |
Scillaridine |
545-51-7 | 100mg |
$ 260.00 | 2022-06-03 |
Scillaridine 関連文献
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
545-51-7 (Scillaridine) 関連製品
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
